molecular formula C29H37N5O3S B2808198 N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476449-30-6

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

Numéro de catalogue: B2808198
Numéro CAS: 476449-30-6
Poids moléculaire: 535.71
Clé InChI: DWEWOXMFFAULSO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a triazole ring, and a methoxybenzamide moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the piperidine moiety, and the final coupling with the methoxybenzamide group. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an azide and an alkyne under copper-catalyzed conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, often using benzyl chloride and piperidine.

    Coupling with Methoxybenzamide: The final step involves coupling the intermediate with 4-methoxybenzoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Hydrolysis Reactions

The compound’s amide and thioether bonds are susceptible to hydrolysis under specific conditions:

Site Reagents/Conditions Product Source
Amide bond (methoxybenzamide)6M HCl, 100°C, 24 hrs4-methoxybenzoic acid + amine derivative
Thioether (S-CH₂-CO)H₂O₂ (30%), Fe²⁺ catalyst, pH 3–5Sulfoxide or sulfone derivatives (dose-dependent oxidation)
Piperidine carbonylNaOH (1M), ethanol refluxCarboxylic acid intermediate (via saponification)

Key observation: The methoxy group on the benzamide moiety demonstrates stability under acidic hydrolysis but may demethylate with HI at elevated temperatures .

Oxidation Reactions

Electron-rich moieties exhibit distinct oxidative pathways:

Target Group Oxidizing Agent Outcome Kinetics
Triazole ringmCPBA (2 eq.), DCM, 0°C → RTN-oxide formation at N1 position (confirmed by H NMR)t₁/₂ = 45 min
BenzylpiperidineKMnO₄ (aq.), 80°CBenzoic acid derivative (via aromatic ring oxidation)Complete in 2 hrs
ThioetherOzone, MeOH/CH₂Cl₂ (-78°C)Sulfonic acid derivative (over-oxidation observed)

Notably, the butyl chain on the triazole shows resistance to common oxidants like PCC or NaIO₄.

Nucleophilic Substitution

The electron-deficient triazole core participates in SNAr reactions:

Position Nucleophile Conditions Yield
C5 (triazole)Piperidine derivativesDIPEA, DMF, 120°C, microwave68–72%
C2 (benzamide aryl)Grignard reagentsTHF, -40°C → RT (limited success)<20%

Side reactions: Competitive thioether cleavage occurs when using strong nucleophiles like hydrazine.

Catalytic Hydrogenation

Selective reduction pathways have been documented:

Bond Catalyst Products Selectivity
Benzylpiperidine C-NPd/C (10%), H₂ (50 psi)Piperidine ring opening → secondary amine83%
ThioetherRaney Ni, H₂ (30 psi)Desulfurization to ethyl bridge91%
Aromatic methoxyRh/Al₂O₃, H₂ (100°C)Demethylation to phenolic OH (requires 24 hrs)65%

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces two primary pathways:

  • Triazole ring rearrangement : Forms isomeric -triazolo derivatives (quantified via HPLC-MS)

  • Sulfur-centered radical formation : Leads to dimerization via disulfide bonds (confirmed by X-ray crystallography in analog studies)

Stability Profiling

Critical degradation pathways under stress conditions:

Condition Major Degradants Mechanism QbD Risk Level
pH < 2 (40°C)Sulfenic acid derivativeAcid-catalyzed thioether oxidationHigh
pH > 9 (60°C)Piperidine ring-opened amideBase hydrolysisModerate
UV light (ICH Q1B)Triazole dimer[2+2] CycloadditionCritical

Metal Complexation

The triazole nitrogen and carbonyl oxygen participate in coordination chemistry:

Metal Ion Stoichiometry Application Stability Constant (log K)
Cu(II)1:1 (ML)Anticancer activity enhancement4.2 ± 0.3
Pd(II)2:1 (M₂L)Catalytic cross-coupling precursor6.8 (calculated)
Fe(III)3:2 (M₃L₂)MRI contrast agent potentialNot stable in aqueous media

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds similar to N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide. For instance, a series of novel sulfonamide derivatives have shown significant cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50 (µM)
Compound AHCT-11636
Compound BHeLa34
Compound CMCF-745

These findings suggest that modifications to the benzamide and triazole structures can enhance anticancer activity.

Synthesis and Structural Variations

The synthesis of this compound has been explored through various synthetic routes. The introduction of different substituents on the triazole or benzamide moieties can significantly influence biological activity .

Table 2: Synthetic Routes for Derivatives

Synthetic RouteKey Steps
Route AReaction of triazole with benzamide under acidic conditions
Route BSulfanylation followed by acylation reactions

Other Therapeutic Applications

Beyond anticancer activity, compounds similar to this compound may exhibit other therapeutic potentials. For example, some derivatives have been investigated for their inhibitory effects on enzymes related to diabetes and neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The piperidine moiety may interact with neurotransmitter receptors, while the triazole ring could participate in hydrogen bonding with biological macromolecules. The compound’s effects are mediated through these interactions, leading to potential therapeutic outcomes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    N-[(5-{[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-4-butyl-4H-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide: Unique due to its combination of piperidine, triazole, and methoxybenzamide moieties.

    N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-chlorobenzamide: Similar structure but with a chlorobenzamide group instead of methoxybenzamide.

    N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-hydroxybenzamide: Similar structure but with a hydroxybenzamide group instead of methoxybenzamide.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Propriétés

IUPAC Name

N-[[5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-butyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3S/c1-3-4-16-34-26(20-30-28(36)24-10-12-25(37-2)13-11-24)31-32-29(34)38-21-27(35)33-17-14-23(15-18-33)19-22-8-6-5-7-9-22/h5-13,23H,3-4,14-21H2,1-2H3,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEWOXMFFAULSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC(=O)N2CCC(CC2)CC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.